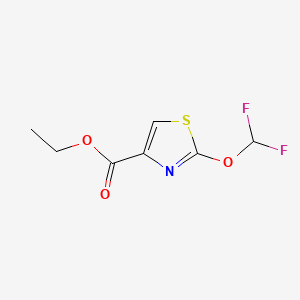
Fenpropimorph-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fenpropimorph is a morpholine-derived fungicide used primarily on cereal crops such as wheat . It disrupts eukaryotic sterol biosynthesis pathways, notably by inhibiting fungal Δ14 reductases . Fenpropimorph is the ISO-approved common name for (±)-cis-4-[3-(4-tert-butylphenyl)-2-methyl-propyl]-2,6-dimethylmorpholine .
Synthesis Analysis
A single-sample preparation method followed by liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been developed for simultaneous determination of fenpropimorph and fenpropimorph acid in six different livestock products . The extraction method was a modification of the quick, easy, cheap, effective, rugged, and safe (QuEChERS) method .
Molecular Structure Analysis
The molecular formula of Fenpropimorph is C20H33NO . The structure of Fenpropimorph can be found in various databases such as ChemSpider .
Chemical Reactions Analysis
Fenpropimorph and Fenpropimorph acid can be simultaneously determined in six different livestock products using a single-sample preparation method followed by LC-MS/MS .
Physical and Chemical Properties Analysis
Fenpropimorph is a colorless liquid with a boiling point of 120 °C (at 0.067 mbar). It has a vapor pressure of 3.5 x 10-3 Pa at 20 °C. The log P (Octanol/Water partition coefficient) is 4.1 (22 °C, pH 7) and 2.6 (22 °C, pH 5). Its solubility in water is 7.3 mg/l (20 °C, pH 4.4) .
作用机制
Target of Action
Fenpropimorph-d3 primarily targets the sterol biosynthesis pathway in fungi . It has been reported to disrupt eukaryotic sterol biosynthesis pathways, notably by inhibiting fungal Δ14 reductases . It has also been reported to inhibit mammalian sterol biosynthesis by affecting lanosterol demethylation . In addition to its effects on fungi, fenpropimorph is also a very high affinity ligand of the mammalian sigma receptor .
Mode of Action
This compound interacts with its targets by inhibiting key enzymes involved in sterol biosynthesis. This interaction results in the disruption of sterol homeostasis, leading to impaired cell function and growth . It has been suggested that this compound can work in complex with D1 receptor and stimulate cAMP production and even GABA release .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sterol biosynthesis pathway. By inhibiting the enzymes involved in this pathway, this compound disrupts the production of essential sterols, leading to impaired cell function and growth . , but also impacts cell division and growth.
Pharmacokinetics
It’s known that fenpropimorph is a morpholine-derived fungicide used in agriculture, primarily on cereal crops such as wheat . Its solubility in water is 4.3 mg/L at 20 °C , which might influence its bioavailability and distribution.
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of sterol homeostasis, alteration of the lipid composition of the plasma-membrane, and impact on cell division and growth . In Chlamydomonas reinhardtii cells, fenpropimorph rapidly causes high levels of neutral lipids to accumulate .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the use of adjuvants has been shown to reduce the volatilization of pesticides, including this compound, thereby mitigating environmental contamination . Moreover, this compound’s impact on non-target organisms such as arbuscular mycorrhizal (AM) fungi can be influenced by its concentration .
安全和危害
Fenpropimorph should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
生化分析
Biochemical Properties
Fenpropimorph-d3, like its parent compound, interacts with enzymes involved in sterol biosynthesis. It inhibits fungal Δ14 reductases, which are crucial enzymes in the biosynthesis of ergosterol, a major component of fungal cell membranes . It also affects mammalian sterol biosynthesis by influencing the demethylation of lanosterol .
Cellular Effects
This compound impacts various types of cells and cellular processes. In fungi, it disrupts the biosynthesis of ergosterol, leading to alterations in cell membrane structure and function . In higher plants, it has been reported to inhibit the cycloeucalenol-obtusifoliol isomerase, altering the lipid composition of the plasma membrane and impacting cell division and growth .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with specific enzymes in the sterol biosynthesis pathway. By inhibiting fungal Δ14 reductases and affecting lanosterol demethylation, it disrupts the normal biosynthesis of sterols, leading to alterations in cell membrane structure and function .
Temporal Effects in Laboratory Settings
Its parent compound, Fenpropimorph, has been shown to slow down the sterol pathway and the development of the arbuscular mycorrhizal fungus Glomus intraradices .
Dosage Effects in Animal Models
Fenpropimorph has been shown to be rapidly and almost completely absorbed, largely distributed, extensively metabolised and without bioaccumulation in the body .
Metabolic Pathways
This compound is likely to be involved in similar metabolic pathways as Fenpropimorph, which disrupts the sterol biosynthesis pathway in both fungi and mammals .
Transport and Distribution
Fenpropimorph has been shown to have potential for volatilisation and short-range transport .
属性
| { "Design of the Synthesis Pathway": "The synthesis of Fenpropimorph-d3 involves the incorporation of three deuterium atoms into the Fenpropimorph molecule. This can be achieved by using deuterated reagents in the synthetic pathway. The synthesis pathway involves the protection of the hydroxyl group, followed by the introduction of deuterium atoms at appropriate positions. The final step involves the deprotection of the hydroxyl group to obtain Fenpropimorph-d3.", "Starting Materials": [ "Fenpropimorph", "Deuterated reagents" ], "Reaction": [ "Protection of the hydroxyl group of Fenpropimorph using a suitable protecting group such as TBDMS", "Introduction of deuterium atoms at appropriate positions using deuterated reagents such as deuterated lithium aluminium hydride (LiAlD4) or deuterated borane (BD3)", "Deprotection of the hydroxyl group to obtain Fenpropimorph-d3 using a suitable deprotecting agent such as TBAF" ] } | |
CAS 编号 |
1292815-71-4 |
分子式 |
C20H33NO |
分子量 |
306.508 |
IUPAC 名称 |
(2S,6R)-4-[2-[(4-tert-butylphenyl)methyl]-3,3,3-trideuteriopropyl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C20H33NO/c1-15(12-21-13-16(2)22-17(3)14-21)11-18-7-9-19(10-8-18)20(4,5)6/h7-10,15-17H,11-14H2,1-6H3/t15?,16-,17+/i1D3 |
InChI 键 |
RYAUSSKQMZRMAI-ZIDLVMCTSA-N |
SMILES |
CC1CN(CC(O1)C)CC(C)CC2=CC=C(C=C2)C(C)(C)C |
同义词 |
(2R,6S)-rel-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethylmorpholine; cis-4-[3-[4-(1,1-Dimethylethyl)phenyl]-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morpholine; cis-4-[3-(4-tert-Butylphenyl)-2-(methyl-d3)propyl]-2,6-dimethyl-_x000B_morphol |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


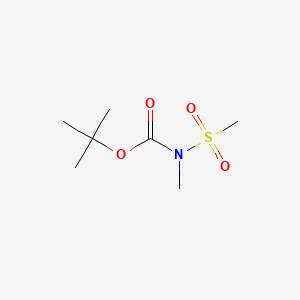
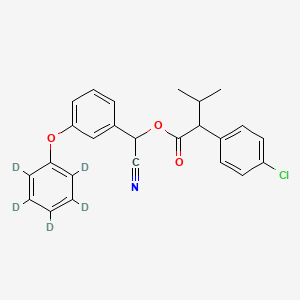
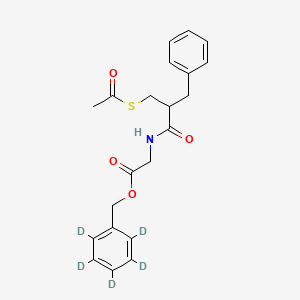
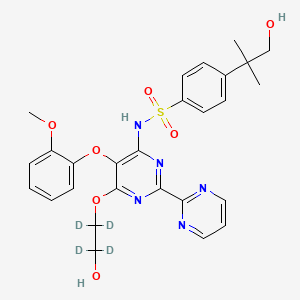
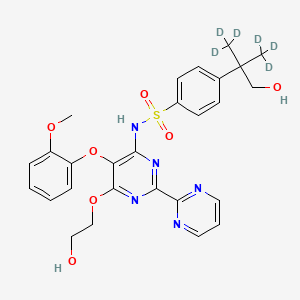

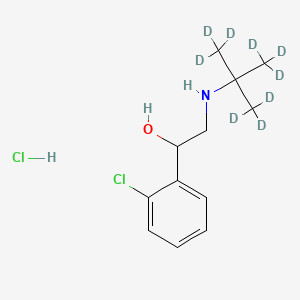

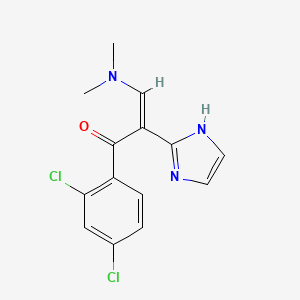
![1H-Cyclopropa[e]imidazo[1,2-a]pyridine](/img/structure/B588157.png)

